4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,3,5-triazine core substituted with methoxy (4-position) and morpholino (6-position) groups. The sulfonamide nitrogen is linked to a methyl group attached to the triazine ring, while the benzene ring bears an ethyl substituent at the 4-position. This structure is characteristic of sulfonylurea-like herbicides but distinguishes itself through the morpholino group, which may enhance solubility and binding affinity to biological targets like acetohydroxyacid synthase (AHAS) .
Properties
IUPAC Name |
4-ethyl-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-3-13-4-6-14(7-5-13)27(23,24)18-12-15-19-16(21-17(20-15)25-2)22-8-10-26-11-9-22/h4-7,18H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRUBDWJZWZCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the substitution of chloride ions in cyanuric chloride with various nucleophiles. Industrial production methods often utilize microwave irradiation to achieve higher yields and purity in shorter reaction times .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ions in cyanuric chloride can be replaced with nucleophiles such as morpholine and 4-aminobenzoic acid.
Esterification: The 4-aminobenzoic acid moiety can be esterified to form methyl ester analogues.
Condensation Reactions: Carboxylic acids and amines can be condensed to form amides.
Common reagents used in these reactions include sodium carbonate as a base and dioxane/water solvent mixtures . Major products formed from these reactions include various substituted triazine derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to its unique triazine and sulfonamide functionalities. It has been explored for:
- Antimicrobial Activity : Preliminary studies indicate that compounds with triazine cores can exhibit antibacterial properties by inhibiting bacterial enzymes essential for survival .
- Anticancer Properties : Research has shown that similar triazine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
Agricultural Science
Triazine derivatives are well-known for their use in herbicides. The compound may serve as:
- Herbicide Development : The sulfonamide group can enhance herbicidal activity by targeting specific plant metabolic pathways, potentially leading to the development of more effective agrochemicals .
Material Science
Due to its chemical stability and unique properties, this compound may find applications in:
- Polymer Chemistry : It could be utilized as an intermediate in the synthesis of polymers with specific functional properties, enhancing material performance in various applications .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of triazine derivatives found that compounds similar to 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to enzyme inhibition leading to disrupted metabolic processes.
Case Study 2: Herbicide Efficacy
Research on triazine-based herbicides indicated that modifications at the sulfonamide position could improve selectivity and efficacy against specific weed species while minimizing environmental impact. This highlights the potential for developing targeted agricultural products using this compound.
Mechanism of Action
The mechanism of action of 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death .
Comparison with Similar Compounds
Environmental and Regulatory Considerations
- Persistence: Morpholino groups may reduce soil half-life compared to methyl-substituted triazines (e.g., chlorsulfuron’s 40-day half-life) .
Biological Activity
4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, effectiveness against various pathogens, and relevant case studies.
The molecular structure of this compound is represented by the following chemical formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034353-31-4 |
| Molecular Formula | C17H23N5O4S |
| Molecular Weight | 393.5 g/mol |
The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It targets enzymes critical for the biosynthesis of peptidoglycan, a vital component in bacterial cell walls. This inhibition leads to bacterial lysis and death, making it effective against a range of Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several pathogenic strains:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective (MIC < 10 µg/mL) | |
| Escherichia coli | Effective (MIC < 15 µg/mL) | |
| Pseudomonas aeruginosa | Moderate (MIC ~ 20 µg/mL) |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Preliminary studies indicate that it may inhibit various cancer cell lines through mechanisms similar to those observed in other triazine derivatives. The cytotoxic effects have been noted in several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | |
| MCF7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 18.0 |
These findings highlight the need for further investigation into its mechanisms and efficacy as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against clinical isolates of Staphylococcus aureus and found it significantly inhibited growth at low concentrations.
- Cytotoxicity Assessment : In vitro assays performed on various cancer cell lines showed that the compound induced apoptosis in HeLa cells through caspase activation pathways .
- Comparative Analysis with Other Compounds : A comparative study indicated that this compound's antimicrobial activity was superior to traditional antibiotics like ampicillin against certain strains of bacteria.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide?
Answer:
The synthesis of sulfonylurea derivatives typically involves coupling a benzenesulfonamide precursor with a substituted triazine intermediate. For this compound:
Step 1: Prepare the triazine core by introducing morpholino and methoxy groups via nucleophilic substitution on cyanuric chloride under controlled pH (e.g., using NaHCO₃ as a base in acetone) .
Step 2: React 4-ethylbenzenesulfonamide with the triazine intermediate using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF at 60–80°C for 6–8 hours .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to isolate the product.
Key Validation: Confirm the methylene bridge (-CH₂-) between the triazine and sulfonamide via ¹H NMR (δ ~4.5–5.0 ppm, singlet) and ¹³C NMR (δ ~45–50 ppm) .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
A multi-technique approach ensures accuracy:
- ¹H/¹³C NMR: Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), morpholino protons (δ 3.6–3.8 ppm), and triazine ring carbons (δ ~160–170 ppm) .
- FT-IR: Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and triazine C=N bonds (~1500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error.
- Melting Point: Compare with literature values (e.g., chlorsulfuron: 170–173°C) to assess purity .
Basic: How does this compound inhibit acetolactate synthase (ALS) in plants?
Answer:
As a sulfonylurea herbicide, it binds competitively to ALS’s catalytic site, blocking branched-chain amino acid (valine, leucine, isoleucine) biosynthesis. Key steps:
Enzyme Assay: Use purified ALS enzyme and measure inhibition via NADH oxidation rates at 340 nm with varying herbicide concentrations (IC₅₀ determination) .
In Vivo Validation: Apply the compound to sensitive plants (e.g., Arabidopsis) and observe growth arrest within 5–7 days, reversible by exogenous amino acid supplementation .
Advanced: How can researchers resolve contradictions in reported herbicidal activity across studies?
Answer: Contradictions often arise from:
- Purity Discrepancies: Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Bioassay Conditions: Standardize soil pH (6.0–7.0), temperature (20–25°C), and light exposure (16-hr photoperiod) .
- Enzyme Source Variability: Use ALS extracted from standardized plant tissues (e.g., wheat shoots) to minimize interspecies differences .
Example: A study showing reduced efficacy may have used ALS from a resistant biotype with mutations (e.g., Pro197→Ser) that reduce binding affinity .
Advanced: What methodologies identify metabolic degradation pathways in plants?
Answer:
Radiolabeled Tracers: Synthesize the compound with ¹⁴C-labeled benzene or triazine rings. Track metabolites in plant tissues using autoradiography and HPLC-MS .
Phase I/II Metabolism: Identify hydroxylation (via cytochrome P450) and conjugation (e.g., glutathione transferase) products using LC-QTOF-MS .
Enzyme Inhibition: Co-administer P450 inhibitors (e.g., malathion) to assess metabolic stability in vivo .
Key Finding: Morpholino groups may enhance metabolic stability compared to methyl-substituted analogs (e.g., chlorsulfuron) due to reduced oxidative cleavage .
Advanced: How to evaluate environmental persistence and soil mobility?
Answer:
- Soil Half-Life (DT₅₀): Conduct aerobic soil metabolism studies (25°C, 60% water-holding capacity) with LC-MS/MS quantification. Expected DT₅₀: 20–40 days, depending on microbial activity .
- Leaching Potential: Measure soil adsorption coefficient (Koc) via batch equilibrium tests. Sulfonamides with log Koc <2.0 (e.g., chlorsulfuron) are highly mobile .
- Photodegradation: Expose aqueous solutions to UV light (λ=254 nm) and monitor degradation products (e.g., triazine ring cleavage) .
Advanced: How to investigate target-site resistance in weed biotypes?
Answer:
ALS Gene Sequencing: Amplify ALS cDNA from resistant weeds (e.g., Kochia scoparia) via PCR and screen for mutations (e.g., Ala122→Thr) using Sanger sequencing .
In Vitro ALS Assays: Compare enzyme inhibition between wild-type and mutant ALS. Resistant biotypes typically show 10–100× higher IC₅₀ values .
Cross-Resistance Profiling: Test susceptibility to other ALS inhibitors (e.g., imidazolinones) to identify mutation-specific resistance patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
